molecular formula C17H20N2O3S B12347729 3-(2,3-dimethylphenyl)-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxylic acid

3-(2,3-dimethylphenyl)-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxylic acid

Cat. No.: B12347729
M. Wt: 332.4 g/mol
InChI Key: PAGTYOHOFNYFEN-UHFFFAOYSA-N
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Description

3-(2,3-dimethylphenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid is a complex organic compound with a unique structure that includes a quinazoline core, a sulfanyl group, and a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dimethylphenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2,3-dimethylbenzaldehyde with anthranilic acid to form an intermediate, which is then cyclized to form the quinazoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dimethylphenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

3-(2,3-dimethylphenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,3-dimethylphenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes and receptors, modulating their activity. The sulfanyl group may play a role in binding to metal ions or other biomolecules, while the carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-dimethylphenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-6-carboxylic acid
  • 3-(2,3-dimethylphenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-8-carboxylic acid

Uniqueness

The unique structural features of 3-(2,3-dimethylphenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid, such as the position of the carboxylic acid moiety and the specific substitution pattern on the aromatic ring, contribute to its distinct chemical and biological properties. These differences can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

3-(2,3-dimethylphenyl)-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxylic acid

InChI

InChI=1S/C17H20N2O3S/c1-9-4-3-5-14(10(9)2)19-15(20)12-7-6-11(16(21)22)8-13(12)18-17(19)23/h3-5,11-13H,6-8H2,1-2H3,(H,18,23)(H,21,22)

InChI Key

PAGTYOHOFNYFEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3CCC(CC3NC2=S)C(=O)O)C

Origin of Product

United States

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